4-Cyclohexylbenzoic acid
Overview
Description
4-Cyclohexylbenzoic acid is an organic compound with the molecular formula C13H16O2. It is a derivative of benzoic acid where a cyclohexyl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Cyclohexylbenzoic acid typically involves the following steps:
Preparation of Grignard Reagent: 1-bromo-4-cyclohexylbenzene is reacted with magnesium in anhydrous ether to form the Grignard reagent.
Reaction with Carbon Dioxide: The Grignard reagent is then reacted with carbon dioxide in an organic solvent to form the corresponding carboxylate.
Acidification: The carboxylate is acidified to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of Grignard reagent preparation, reaction with carbon dioxide, and acidification, but with optimized conditions for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylbenzoquinone derivatives.
Reduction: Reduction reactions can convert it to cyclohexylbenzyl alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Cyclohexylbenzoquinone derivatives.
Reduction: Cyclohexylbenzyl alcohol.
Substitution: Various substituted cyclohexylbenzoic acids depending on the substituent introduced.
Scientific Research Applications
4-Cyclohexylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of molecular interactions and biological activity.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclohexylbenzoic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:
Binding to Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways.
Interaction with Receptors: It could interact with cellular receptors, influencing signal transduction pathways.
Modulation of Gene Expression: It might affect the expression of genes involved in various biological processes.
Comparison with Similar Compounds
4-Cyclohexylbenzoic acid can be compared with other similar compounds such as:
Benzoic Acid: The parent compound, which lacks the cyclohexyl group.
Cyclohexylacetic Acid: Similar in structure but with an acetic acid moiety instead of a benzoic acid moiety.
4-Methylbenzoic Acid: Similar in structure but with a methyl group instead of a cyclohexyl group.
Uniqueness: The presence of the cyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness is reflected in its reactivity and applications in various fields .
Properties
IUPAC Name |
4-cyclohexylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIWHVKGVVQHIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173849 | |
Record name | 4-Cyclohexylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20029-52-1 | |
Record name | 4-Cyclohexylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20029-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Cyclohexylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020029521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20029-52-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cyclohexylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclohexylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-CYCLOHEXYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROT0W051KU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-cyclohexylbenzoic acid interact with the enzyme CYP199A4?
A: this compound acts as a substrate for the cytochrome P450 monooxygenase CYP199A4. This enzyme, derived from the bacterium Rhodopseudomonas palustris, catalyzes the aliphatic oxidation of this compound. [] This means that CYP199A4 facilitates the insertion of an oxygen atom into a C-H bond within the cyclohexyl ring of the molecule.
Q2: Why can't CYP199A4 catalyze the aromatic oxidation of compounds like 4-phenylbenzoic acid in the same way it does with this compound?
A: The inability of CYP199A4 to catalyze aromatic oxidation in compounds like 4-phenylbenzoic acid, while effectively catalyzing aliphatic oxidation in this compound, highlights the distinct mechanisms involved in these two oxidation processes. Aromatic oxidation requires a different orientation and interaction with the enzyme's active site compared to aliphatic oxidation. []
Q3: Have there been any attempts to modify CYP199A4 to enable aromatic oxidation?
A: Yes, research has explored protein engineering strategies to enable aromatic hydroxylation in CYP199A4. One study successfully generated the F182L mutant of CYP199A4. This mutant demonstrated the ability to catalyze the aromatic oxidation of 4-phenylbenzoic acid, producing 2'-hydroxy-, 3'-hydroxy-, and 4'-hydroxy metabolites. [] This finding indicates the potential for modifying CYP199A4 to expand its substrate range and catalytic capabilities.
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